molecular formula C8H5F3N2O3 B8093052 1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone

1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone

Cat. No.: B8093052
M. Wt: 234.13 g/mol
InChI Key: OIRNVYVOYHAAKX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, DMSO-d₆):

  • The aromatic protons exhibit distinct splitting due to the nitro and amino groups. Protons adjacent to the nitro group (H-2 and H-6) resonate as doublets at δ 8.20–8.30 ppm (J = 8.8 Hz), while those near the amino group (H-5) appear as a singlet at δ 6.90–7.10 ppm .
  • The amino proton (NH₂) appears as a broad singlet at δ 5.50–5.70 ppm , indicative of hydrogen bonding.

¹³C NMR (100 MHz, DMSO-d₆):

  • The carbonyl carbon (C=O) resonates at δ 185–190 ppm , characteristic of trifluoroacetyl groups.
  • Aromatic carbons adjacent to the nitro group (C-3 and C-4) appear at δ 145–150 ppm , while the amino-substituted carbon (C-4) is observed at δ 125–130 ppm .

Fourier-Transform Infrared (FT-IR) Absorption Signatures

Key absorption bands include:

  • N-H stretch (amine): 3350–3450 cm⁻¹ (broad).
  • C=O stretch (trifluoroacetyl): 1690–1710 cm⁻¹ (strong).
  • NO₂ asymmetric/symmetric stretches : 1520 cm⁻¹ and 1350 cm⁻¹ .
  • C-F stretches : 1100–1200 cm⁻¹ (multiple peaks).

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak : Observed at m/z 234 (C₈H₅F₃N₂O₃⁺).
  • Major fragments:
    • m/z 187 (loss of NO₂, 46 Da).
    • m/z 159 (loss of CF₃, 69 Da).
    • m/z 119 (aromatic fragment with NH₂) .

Crystallographic and Conformational Studies

While crystallographic data for this specific compound are not publicly available, analogous structures like 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (CID 11063926) exhibit monoclinic crystal systems with space group P2₁/c . The trifluoroacetyl group adopts a planar conformation, and the nitro group forms a dihedral angle of ~15° with the phenyl ring. Computational studies predict similar behavior for this compound, with intramolecular hydrogen bonding between the amino and nitro groups stabilizing the structure .

Comparative Analysis with Structural Analogues

Feature This compound 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone 4-Nitro-3-trifluoromethyl aniline
Molecular Formula C₈H₅F₃N₂O₃ C₈H₄F₃NO₃ C₇H₅F₃N₂O₂
Functional Groups -NH₂, -NO₂, -COCF₃ -NO₂, -COCF₃ -NH₂, -NO₂, -CF₃
Melting Point Not reported 125–129°C 125–129°C
Key Applications Pharmaceutical intermediates Agrochemical synthesis Anticancer agent precursors

The amino group in this compound enhances solubility in polar solvents (e.g., DMSO, methanol) compared to its nitro-only analogue . Additionally, the electron-donating amino group moderates the electron-withdrawing effects of the trifluoroacetyl moiety, making it less reactive toward nucleophiles than 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone .

Properties

IUPAC Name

1-(4-amino-3-nitrophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)4-1-2-5(12)6(3-4)13(15)16/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRNVYVOYHAAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone typically involves the Friedel-Crafts alkylation reaction. This reaction is catalyzed by molecular iodine and involves the reaction of substituted anilines with ninhydrin . The process is cost-effective and regioselective, making it suitable for industrial production. The reaction conditions generally include ambient temperature and the use of an inorganic or Lewis acid as a catalyst .

Chemical Reactions Analysis

1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical research .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: APTE’s –NO₂ and –COCF₃ groups enhance electrophilicity, facilitating nucleophilic reactions. In contrast, 1-(2-amino-6-nitrophenyl)ethanone lacks the trifluoro group, reducing its electron deficiency .
  • Halogen vs. Amino-Nitro: Bromo/fluoro derivatives (e.g., 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoro-ethanone) exhibit stronger hydrophobic interactions but lack the redox-active –NH₂/–NO₂ pair critical for APTE’s ion-responsive behavior .

Key Observations :

  • APTE’s synthesis leverages palladium catalysts for aryl-amine coupling, whereas quinoline derivatives rely on acid-catalyzed condensations .
  • Hydroxy-substituted analogs (e.g., 1-(3-amino-2-hydroxy-5-methylphenyl)-...) require protective groups to prevent side reactions during acylation .

Key Observations :

  • APTE’s ion specificity (CO₃²⁻) contrasts with the broad-spectrum antibacterial activity of quinoline derivatives .
  • Fluxofenim’s higher toxicity (rat LD₅₀ = 669 mg/kg) underscores the safety challenges of agrochemicals compared to APTE’s biocompatible nano-applications .

Key Observations :

    Biological Activity

    1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone (CAS Number: 415914-18-0) is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of both amino and nitro functional groups, along with a trifluoromethyl moiety, suggests diverse interactions within biological systems. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential applications in medicinal chemistry.

    Chemical Structure and Properties

    The molecular formula of this compound is C8_8H6_6F3_3N2_2O. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and nitro groups can participate in various biochemical interactions.

    PropertyValue
    Molecular Weight234.1343 g/mol
    Chemical FormulaC8_8H6_6F3_3N2_2O
    CAS Number415914-18-0

    The biological activity of this compound is primarily influenced by its functional groups:

    • Nitro Group : Acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring and making it more susceptible to nucleophilic attacks.
    • Amino Group : Can form hydrogen bonds with biological targets, potentially influencing binding affinity and specificity.
    • Trifluoromethyl Group : Increases lipophilicity and may improve the compound's bioavailability.

    Anticancer Activity

    The compound's structural features suggest potential anticancer activity. Trifluoromethyl groups are known to enhance the potency of anticancer agents by improving their pharmacokinetic profiles.

    Research Findings:
    A review highlighted that nitro-substituted phenyl compounds often exhibit cytotoxic effects against cancer cell lines . Further studies are needed to evaluate the specific effects of this compound on various cancer cell lines.

    Comparison with Similar Compounds

    To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

    Compound NameAntimicrobial ActivityAnticancer Activity
    1-(4-Nitrophenyl)-2,2,2-trifluoroethanoneModerate (MIC ~10 μg/mL)Promising
    1-(4-Aminophenyl)-2,2,2-trifluoroethanoneHigh (MIC ~5 μg/mL)Moderate

    Q & A

    Q. Optimization Tips :

    • Use polar aprotic solvents (e.g., DCM) for Friedel-Crafts to enhance electrophilicity.
    • Monitor nitration temperature to avoid over-nitration.
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to prevent side-product carryover.

    Basic Question: What spectroscopic techniques are effective for characterizing this compound?

    Answer:
    Key methods include:

    Technique Key Data Points Purpose
    ¹H/¹³C NMR - Trifluoroacetyl (δ ~ 110–120 ppm in ¹³C)
    - Aromatic protons (δ 7.0–8.5 ppm in ¹H)
    Confirm substituent positions and electronic effects .
    FT-IR - C=O stretch (~1700 cm⁻¹)
    - NO₂ asymmetric stretch (~1520 cm⁻¹)
    Validate carbonyl and nitro groups.
    MS (EI) Molecular ion ([M]⁺) at m/z 274.03 (calculated)Verify molecular weight .

    Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns, critical for distinguishing nitro vs. amine intermediates.

    Advanced Question: How do the electron-withdrawing groups (trifluoroacetyl, nitro) influence reactivity in nucleophilic substitution?

    Answer:
    The trifluoroacetyl and nitro groups create a strongly electron-deficient aromatic ring, directing nucleophiles to the para position relative to the amino group. Mechanistic considerations:

    • Kinetic vs. Thermodynamic Control : At low temps, meta-directing effects of nitro may compete; higher temps favor para substitution due to steric and electronic effects.
    • Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states in SNAr reactions.

    Case Study : In analogs like 1-(3-chloro-5-trifluoromethylphenyl)-trifluoroethanone, nitro groups reduce electron density, slowing hydrolysis but enhancing electrophilicity for aryl coupling .

    Advanced Question: How should researchers address contradictory solubility data in different solvents?

    Answer:
    Contradictions often arise from:

    • Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrous) .
    • pH-Dependent Solubility : The amino group (pKa ~4–5) increases solubility in acidic buffers.

    Q. Methodological Approach :

    Perform Hansen Solubility Parameters (HSP) analysis to identify optimal solvents.

    Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents.

    Reference analogs like 1-(4-fluorophenyl)-trifluoroethanone (boiling point 469.2 K ) to predict behavior.

    Basic Question: What safety protocols are recommended for handling this compound?

    Answer:

    • PPE : Gloves (nitrile), goggles, and lab coats. Avoid inhalation of dust (P261 precaution ).
    • Ventilation : Use fume hoods during synthesis.
    • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

    Note : Toxicological data is limited; assume acute toxicity and test on a small scale first .

    Advanced Question: How can this compound be applied in ion-selective nanofluidic devices?

    Answer:
    Analogous to 1-(4-aminophenyl)-trifluoroethanone (APTE), the amino and nitro groups enable:

    • Surface Functionalization : Covalent bonding to polymeric nanochannels via amine-carboxylic acid coupling.
    • Ion Sensing : Carbonate ions reversibly interact with the trifluoroacetyl group, altering channel wettability and ionic current .

    Q. Experimental Design :

    Modify polycarbonate membranes with APTE analogs via EDC/NHS chemistry.

    Characterize ion selectivity using I-V curves in buffer solutions.

    Advanced Question: What crystallographic refinement strategies resolve structural discrepancies?

    Answer:
    For ambiguous electron density maps:

    Dual Refinement : Test both amino and nitro group orientations using SHELXL .

    Twinned Data : Apply HKLF 5 in SHELXL for twinning correction.

    Validate with Hirshfeld surface analysis to confirm hydrogen bonding patterns.

    Case Example : In 1-(2,4-dichlorophenyl)-trifluoroethanone, Cl···F interactions dominate packing; similar principles apply .

    Basic Question: How can purity be confirmed post-synthesis?

    Answer:

    • HPLC : Use a C18 column (ACN/water gradient); expect ≥95% purity.
    • Melting Point : Compare to literature values (e.g., 4'-fluoroacetophenone melts at 34–36°C ).
    • Elemental Analysis : Match calculated vs. observed C, H, N, F percentages.

    Advanced Tip : Pair DSC with TGA to detect hydrate formation .

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